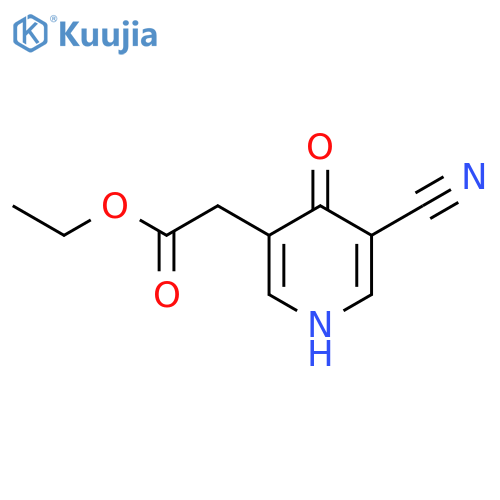Cas no 1804950-68-2 (Ethyl 3-cyano-4-hydroxypyridine-5-acetate)

1804950-68-2 structure
商品名:Ethyl 3-cyano-4-hydroxypyridine-5-acetate
CAS番号:1804950-68-2
MF:C10H10N2O3
メガワット:206.198002338409
CID:4903965
Ethyl 3-cyano-4-hydroxypyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-4-hydroxypyridine-5-acetate
-
- インチ: 1S/C10H10N2O3/c1-2-15-9(13)3-7-5-12-6-8(4-11)10(7)14/h5-6H,2-3H2,1H3,(H,12,14)
- InChIKey: GMQZTIONUIHBFE-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1=CNC=C(C#N)C1=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 398
- トポロジー分子極性表面積: 79.2
- 疎水性パラメータ計算基準値(XlogP): 0.2
Ethyl 3-cyano-4-hydroxypyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008471-250mg |
Ethyl 3-cyano-4-hydroxypyridine-5-acetate |
1804950-68-2 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029008471-1g |
Ethyl 3-cyano-4-hydroxypyridine-5-acetate |
1804950-68-2 | 95% | 1g |
$2,895.00 | 2022-04-01 |
Ethyl 3-cyano-4-hydroxypyridine-5-acetate 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1804950-68-2 (Ethyl 3-cyano-4-hydroxypyridine-5-acetate) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
